methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a benzothiadiazine core fused with a furan carboxylate ester and a pyrrolidine carbonyl substituent. The benzothiadiazine ring system, characterized by sulfur and nitrogen atoms in a bicyclic framework, confers unique electronic and steric properties. The methyl substitution at the 7-position and the furan-2-carboxylate group further modulate solubility and reactivity.
Properties
IUPAC Name |
methyl 5-[[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13-5-8-17-15(11-13)23(12-14-6-7-16(29-14)20(25)28-2)21-18(30(17,26)27)19(24)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOIDLSESFBHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(O3)C(=O)OC)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention in pharmacology due to its potential biological activities, including effects on various enzymatic pathways and cellular mechanisms.
Chemical Structure and Properties
The compound features a furan ring and a benzothiadiazine moiety, which are known for their diverse biological activities. The presence of a pyrrolidine carbonyl group enhances its pharmacological profile.
1. Enzymatic Inhibition
Research indicates that benzothiadiazine derivatives exhibit inhibitory activity against phosphodiesterases (PDEs), particularly PDE3 and PDE4. These enzymes play critical roles in cellular signaling pathways related to inflammation and respiratory diseases such as asthma and COPD. For instance, a study showed that certain derivatives exhibited micromolar inhibition against these enzymes, suggesting their potential as therapeutic agents in respiratory conditions .
2. Antioxidant Activity
The antioxidant properties of benzothiadiazines have been documented, with specific derivatives demonstrating significant activity. This suggests that this compound may also contribute to oxidative stress reduction in cells .
3. Neuropharmacological Effects
Benzothiadiazine derivatives have been explored for their nootropic effects, particularly as positive allosteric modulators of AMPA receptors. These compounds can enhance cognitive function without the excitotoxic side effects associated with direct agonists. Experimental data suggest that such compounds can increase neurotransmitter levels in the brain, potentially improving memory and learning processes .
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzothiadiazine derivatives:
Molecular Modeling Studies
Molecular dynamics simulations have been employed to understand the interactions between this compound and cellular components. These studies reveal that the compound exhibits strong binding affinity to phospholipid membranes, which is crucial for its bioavailability and efficacy in biological systems .
Scientific Research Applications
Aldose Reductase Inhibition
One of the most promising applications of compounds similar to methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is their role as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the polyol pathway, which can lead to complications in diabetes. A recent study highlighted the efficacy of benzothiadiazine derivatives in inhibiting aldose reductase 2 (ALR2) with high selectivity over ALR1. For instance, compound 15c showed an IC50 value of 33.19 nmol/L and demonstrated significant pharmacokinetic advantages in vivo, making it a candidate for treating diabetic peripheral neuropathy (DPN) .
Anticancer Activity
Research has indicated that benzothiadiazine derivatives exhibit anticancer properties. A study synthesized various tricyclic and tetracyclic benzothiadiazines and evaluated their activity against colon cancer cell lines. The results demonstrated that many synthesized compounds outperformed standard treatments like capecitabine and fluorouracil in molecular docking studies . This suggests that this compound could potentially be developed into an effective anticancer agent.
Diuretic Properties
Benzothiadiazines are also recognized for their diuretic effects. Compounds in this class inhibit sodium-potassium-chloride symporters, which are crucial for fluid balance and blood pressure regulation . this compound may share similar diuretic properties due to its structural characteristics.
Case Study 1: Diabetic Peripheral Neuropathy
In a controlled study involving diabetic rats treated with compound 15c (a derivative of benzothiadiazine), significant improvements were observed in nerve conduction velocities and reductions in d-sorbitol levels in sciatic nerves. This highlights the potential of benzothiadiazine derivatives as therapeutic agents for managing diabetic complications .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various synthesized benzothiadiazines revealed that specific compounds exhibited potent cytotoxicity against colon cancer cell lines. The molecular docking results indicated that these compounds could effectively bind to target proteins associated with cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several heterocyclic systems documented in the evidence. Key comparisons include:
*Notes on the Target Compound:
- Molecular Weight : The target compound is heavier than most analogues due to the benzothiadiazine core and pyrrolidine substituent.
- Functional Groups : The pyrrolidine carbonyl distinguishes it from analogues with nitriles (e.g., 11a, 12) or nitro groups (e.g., 1l).
Physicochemical and Spectral Properties
- Melting Points : Analogues with rigid fused-ring systems (e.g., compound 12, mp 268–269°C) exhibit higher melting points than those with flexible substituents (e.g., compound 11b, mp 213–215°C) . The target compound’s melting point is expected to align with fused heterocycles (~250–300°C).
- Hydrogen Bonding : The pyrrolidine carbonyl and furan ester in the target compound may form stronger hydrogen bonds than nitrile-containing analogues (e.g., 11a), influencing solubility and crystallinity .
Structural Stability and Reactivity
- Ring Puckering: The benzothiadiazine core may adopt non-planar conformations, akin to pyridazinones in , affecting reactivity in substitution reactions .
- Electrophilic Sites : The electron-deficient benzothiadiazine system contrasts with electron-rich thiazolo-pyrimidines (e.g., 11a), suggesting divergent reactivity in nucleophilic attacks .
Preparation Methods
Cyclization of o-Aminobenzenesulfonamide Derivatives
The benzothiadiazine dione scaffold is synthesized via cyclization of o-aminobenzenesulfonamide precursors. A representative protocol involves:
-
Sulfonylation : Reaction of o-azidobenzenesulfonic acid with oxalyl chloride to form the sulfonyl chloride intermediate.
-
Amidation : Treatment with methylamine to yield o-azido-N-methylbenzenesulfonamide.
-
Intramolecular Aza-Wittig Reaction : Cyclization using triphenylphosphine (PPh₃) in tetrahydrofuran (THF) under reflux to form the benzothiadiazine ring.
Key Reaction Conditions :
Acylation with Pyrrolidine-1-Carbonyl Chloride
Synthesis of Pyrrolidine-1-Carbonyl Chloride
Pyrrolidine-1-carbonyl chloride is prepared by reacting pyrrolidine with phosgene (COCl₂) or triphosgene in dichloromethane (DCM) at 0–5°C. This reagent is highly reactive and must be used immediately.
Acylation of the Benzothiadiazine Core
The benzothiadiazine intermediate undergoes acylation at the 3-position:
-
Reaction Setup : The benzothiadiazine dione (1 equiv) is dissolved in anhydrous DCM.
-
Reagent Addition : Pyrrolidine-1-carbonyl chloride (1.2 equiv) is added dropwise under nitrogen.
-
Base : Triethylamine (2 equiv) is used to scavenge HCl.
-
Conditions : Stirring at room temperature (25°C) for 12–16 hours.
Workup : The mixture is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Introduction of the Furan-2-Carboxylate Ester Side Chain
Synthesis of Methyl 5-(Bromomethyl)Furan-2-Carboxylate
The furan ester side chain is prepared via bromination of methyl 5-methylfuran-2-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) under reflux.
Suzuki-Miyaura Cross-Coupling
The benzothiadiazine-pyrrolidine intermediate is coupled with the furan ester via a palladium-catalyzed reaction:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Base : Sodium carbonate (Na₂CO₃, 4.2 equiv)
-
Solvent : 1,2-Dimethoxyethane (DME)
-
Conditions : Reflux (85°C) under inert atmosphere for 24–48 hours.
Purification : The crude product is extracted with dichloromethane (DCM), dried, and purified via column chromatography (SiO₂, hexane/ethyl acetate 2:1).
Optimization and Scalability Considerations
Reaction Yield and Efficiency
Industrial-Scale Production
-
Continuous Flow Reactors : Enable rapid mixing and temperature control for the aza-Wittig and Suzuki steps.
-
Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
Characterization and Analytical Data
Spectral Data (Representative)
Purity and Stability
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
Challenges and Alternative Routes
Q & A
Q. What are the key synthetic pathways for methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the benzothiadiazin core via nucleophilic substitution or coupling reactions. For example, the pyrrolidine-1-carbonyl group is introduced using carbodiimide-mediated coupling under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .
- Step 2: Methylation of the furan-2-carboxylate moiety using methyl halides or diazomethane in ethanol .
- Step 3: Final purification via column chromatography or recrystallization. Reaction progress is monitored by TLC (silica gel, UV detection) and HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies protons and carbons in the benzothiadiazin, pyrrolidine, and furan moieties. For example, the methyl group at position 7 on the benzothiadiazin ring appears as a singlet (~δ 2.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₀H₂₁N₃O₆S) .
- X-ray Crystallography: Single-crystal analysis (λ = 0.71073 Å, R factor < 0.05) validates stereochemistry and bond lengths .
Q. What functional groups contribute to its biological activity?
- Benzothiadiazin-4,4-dioxide core: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding to enzymes like kinases .
- Pyrrolidine-1-carbonyl group: Facilitates hydrogen bonding with target receptors (e.g., GPCRs) .
- Furan-2-carboxylate ester: Modulates lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 equiv). Response surfaces identify optimal conditions .
- In-line Analytics: Real-time HPLC monitoring detects intermediates, enabling rapid adjustment of reaction parameters .
- Statistical Modeling: Multivariate analysis (e.g., ANOVA) resolves contradictions in yield data caused by competing side reactions (e.g., ester hydrolysis) .
Q. What computational methods predict its mechanism of action?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2). The pyrrolidine group shows strong binding affinity (ΔG < −8 kcal/mol) to the active site .
- MD Simulations: GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Q. How do structural analogs differ in biological activity?
Q. How are contradictions in experimental data resolved?
- Case Study: Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 2.1 μM) may arise from assay conditions. Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Statistical Analysis: Apply Grubbs’ test to identify outliers in replicate experiments (α = 0.05) .
Q. What strategies mitigate toxicity in preclinical studies?
- Metabolic Profiling: LC-MS/MS identifies toxic metabolites (e.g., hydroxylated furan derivatives). Structural modification (e.g., fluorination at position 7) blocks metabolic hotspots .
- In Silico Tox Prediction: Tools like ProTox-II predict hepatotoxicity (probability score > 0.7) based on structural alerts (e.g., Michael acceptors) .
Methodological Guidelines
- Synthesis Optimization: Prioritize DoE over one-factor-at-a-time approaches to account for interaction effects .
- Data Validation: Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .
- Ethical Reporting: Disclose negative results (e.g., failed coupling reactions) to guide future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
